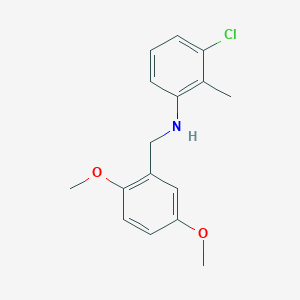
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as XMD8-92, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the benzoxazine family and is structurally similar to the natural product hymenialdisine.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the inhibition of kinase activity by binding to the ATP-binding pocket of the enzyme. This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is its high selectivity for its target kinases, which reduces off-target effects and toxicity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction of 4-bromoaniline with 2-chloro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzoxazine ring. The final compound is obtained by deprotection of the methoxy groups using boron tribromide.
Applications De Recherche Scientifique
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the activity of several kinases, including CDKs, GSK-3β, and CK1, which are involved in cell cycle regulation, apoptosis, and inflammation.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECLOOHLQPJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355099 |
Source


|
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one | |
CAS RN |
5793-19-1 |
Source


|
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)